molecular formula C19H14ClN3O3 B4458118 2-(3-chlorophenyl)-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-(3-chlorophenyl)-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B4458118
M. Wt: 367.8 g/mol
InChI Key: LWWYMYPRYOCOGU-UHFFFAOYSA-N
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Description

The compound 2-(3-chlorophenyl)-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione features a polycyclic pyrido[4,3-b][1,6]naphthyridine core substituted with a 3-chlorophenyl group at position 2 and a 2-hydroxyethyl moiety at position 6.

Properties

IUPAC Name

2-(3-chlorophenyl)-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O3/c20-12-2-1-3-13(10-12)23-7-5-17-15(19(23)26)11-14-16(21-17)4-6-22(8-9-24)18(14)25/h1-7,10-11,24H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWYMYPRYOCOGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multi-step organic reactions. One common approach is the condensation of 3-chlorobenzaldehyde with 2-amino-3-cyanopyridine, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like ethanol or dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the chlorine atom could result in various substituted phenyl derivatives.

Scientific Research Applications

2-(3-chlorophenyl)-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, depending on the biological context. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight Reported Biological Activity Reference
Target Compound : 2-(3-Chlorophenyl)-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione 3-Chlorophenyl, 2-hydroxyethyl C19H15ClN3O3* ~375.8* Not reported N/A
2-Cyclohexyl-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione Cyclohexyl, 2-hydroxyethyl C19H21N3O3 339.4 Not reported
8-Chlorobenzo[b]thieno[3,2-h]-1,6-naphthyridin-6(11H)-one (8d) Chlorine, benzo[b]thieno fusion C15H8ClN3OS 313.8 Antiviral potential
2,4,5-Trimethyl-7-oxo-1-phenyl-1,7-dihydro-1,6-naphthyridine-8-carbonitrile (37) Methyl, phenyl, cyano C18H15N3O 289.3 Synthetic intermediate

*Estimated based on structural similarity to .

Key Observations :

Substituent Effects: The 3-chlorophenyl group in the target compound may enhance lipophilicity and receptor binding compared to the cyclohexyl group in the analog from . Chlorine substituents are frequently associated with improved bioactivity, as seen in compound 8d () . The 2-hydroxyethyl moiety likely increases aqueous solubility compared to non-polar substituents like methyl or phenyl groups in compound 37 .

The cyano group in compound 37 may act as a hydrogen bond acceptor, influencing binding affinity in ways distinct from the hydroxyethyl group .

Q & A

Q. What are effective synthetic routes for preparing 2-(3-chlorophenyl)-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione?

The compound can be synthesized via cyclization reactions under acidic conditions. For example:

  • A precursor such as 3-acetyl-2-dicyanomethylene-4,6-dimethyl-1-phenyl-1,2-dihydropyridine undergoes cyclization in H₃PO₄ at 130°C for 40 minutes, yielding structurally related naphthyridines with high regioselectivity (73% yield) .
  • Key considerations : Optimize reaction time and temperature to avoid side products. Use anhydrous conditions to stabilize intermediates.

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

  • ¹H NMR : Analyze chemical shifts for the hydroxyethyl group (δ ~3.5–4.0 ppm for CH₂OH) and aromatic protons (δ ~7.0–8.5 ppm for chlorophenyl and naphthyridine rings).
  • IR : Confirm the presence of carbonyl groups (C=O at ~1650–1750 cm⁻¹) and hydroxyl groups (O–H at ~3200–3500 cm⁻¹) .
  • Validation : Compare experimental data with computational predictions (e.g., DFT) and reference compounds in databases .

Q. What is the role of the 3-chlorophenyl substituent in this compound’s reactivity?

The 3-chlorophenyl group enhances electron-withdrawing effects, stabilizing intermediates during cyclization. It also influences π-π stacking interactions in the solid state, as observed in related naphthyridine crystal structures (bond lengths: C–Cl ~1.73 Å; C–C aromatic ~1.39 Å) .

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst) affect the regioselectivity of naphthyridine ring formation?

  • Solvent : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the 8-position, while protic solvents (e.g., ethanol) may lead to competing pathways .
  • Catalysts : Ag₂O or K₂CO₃ can facilitate cyclization by deprotonating intermediates (e.g., in methylation or thiourea-mediated reactions) .
  • Case study : Substituting 2-cyano-3-methylpyridine with bulkier analogs (e.g., 2-cyano-3-benzylpyridine) alters steric hindrance, shifting product distribution .

Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved during characterization?

  • Step 1 : Re-examine reaction purity via HPLC or TLC to rule out byproducts.
  • Step 2 : Use 2D NMR (e.g., COSY, HSQC) to assign ambiguous signals. For example, overlapping aromatic peaks can be resolved through NOE correlations .
  • Step 3 : Cross-validate with high-resolution mass spectrometry (HR-MS) to confirm molecular formula .

Q. What strategies optimize the hydroxyethyl group’s stability during synthesis?

  • Protection : Temporarily protect the hydroxyl group as a silyl ether (e.g., TBSCl) to prevent oxidation or elimination .
  • Reduction : Use NaBH₄ or LiAlH₄ in a controlled manner to reduce ester intermediates without over-reducing the naphthyridine core .

Q. How does substituent variation (e.g., replacing Cl with F) impact biological activity?

  • Electron effects : Fluorine’s electronegativity increases metabolic stability but may reduce π-stacking in enzyme binding pockets.
  • Case study : In pyrano[4,3-d]pyrimidine analogs, replacing Cl with F improved antifungal activity by 40% but lowered solubility .

Q. What computational methods predict this compound’s tautomeric equilibria?

  • DFT calculations : Model energy differences between keto-enol tautomers (ΔG < 2 kcal/mol suggests equilibrium coexistence).
  • MD simulations : Assess solvent effects (e.g., water vs. DMSO) on tautomer stability .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Naphthyridine Derivatives

ParameterOptimal RangeImpact on Yield/PurityEvidence Source
Temperature120–140°CHigher temps favor cyclization
Reaction Time30–60 minutesProlonged time increases side products
Catalyst (Ag₂O)0.5–1.0 equivExcess catalyst causes over-methylation

Q. Table 2. Spectroscopic Benchmarks for Functional Groups

Group¹H NMR (δ, ppm)IR (cm⁻¹)
Chlorophenyl7.2–7.8 (m, Ar–H)C–Cl stretch: 550–650
Hydroxyethyl3.6 (t, CH₂OH)O–H stretch: 3200–3500
Naphthyridine C=O-1680–1720

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-chlorophenyl)-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
Reactant of Route 2
Reactant of Route 2
2-(3-chlorophenyl)-8-(2-hydroxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

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